1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Description
1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a methylphenyl group
Properties
IUPAC Name |
1-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c1-12-6-9-14(10-7-12)20-17(24)21-18-23-22-16(25-18)11-8-13-4-2-3-5-15(13)19/h2-11H,1H3,(H2,20,21,23,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRDXJUPRDIXGF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and urea-based compounds. Compared to these, 1-{5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is unique due to the presence of both the chlorophenyl and methylphenyl groups, which can confer specific chemical and biological properties. Some similar compounds include:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 1-(2-chlorophenyl)ethanone These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
